N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a benzoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzofuran Core: The benzofuran ring can be synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-phenyl-1-benzofuran-2-yl derivatives share a similar core structure and exhibit comparable biological activities.
Benzoxazole Derivatives: These compounds, such as those containing the 1,3-benzoxazole ring, also show similar chemical reactivity and applications.
Uniqueness
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical properties and potential for diverse applications .
Properties
Molecular Formula |
C25H19ClN2O3 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H19ClN2O3/c1-14(2)15-7-10-22-20(11-15)28-25(31-22)18-13-17(8-9-19(18)26)27-24(29)23-12-16-5-3-4-6-21(16)30-23/h3-14H,1-2H3,(H,27,29) |
InChI Key |
CYJATCZIMOVBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.